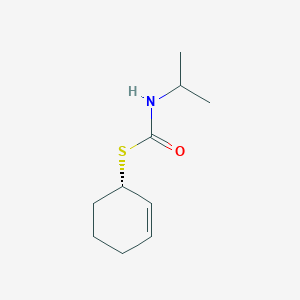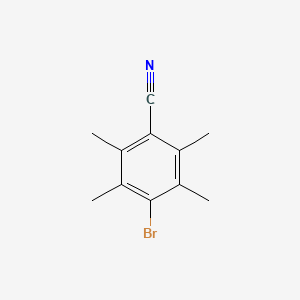
4-Bromo-2,3,5,6-tetramethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3,5,6-tetramethylbenzonitrile is an organic compound with the molecular formula C11H12BrN It is a derivative of benzonitrile, where the benzene ring is substituted with four methyl groups and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetramethylbenzonitrile typically involves the bromination of 2,3,5,6-tetramethylbenzonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3,5,6-tetramethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield 4-methoxy-2,3,5,6-tetramethylbenzonitrile.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
4-Bromo-2,3,5,6-tetramethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3,5,6-tetramethylbenzonitrile depends on its interaction with specific molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, it forms a new carbon-carbon bond with the help of a palladium catalyst. The pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzonitrile: Lacks the four methyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-3-methylbenzonitrile: Has only one methyl group, resulting in different electronic and steric properties.
Uniqueness
4-Bromo-2,3,5,6-tetramethylbenzonitrile is unique due to its multiple methyl substitutions, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where steric hindrance and electronic effects are crucial .
Propiedades
Número CAS |
188984-14-7 |
|---|---|
Fórmula molecular |
C11H12BrN |
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
4-bromo-2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C11H12BrN/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h1-4H3 |
Clave InChI |
WAMADLQGDGJCLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C#N)C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)

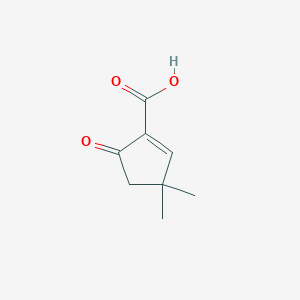


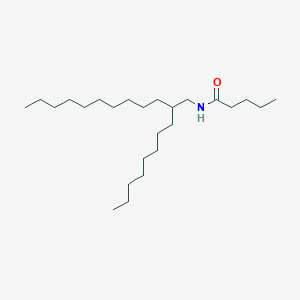

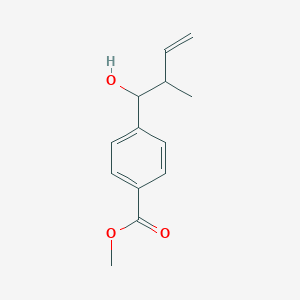
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
